molecular formula C6H6N4O B1489757 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 69792-72-9

6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1489757
CAS No.: 69792-72-9
M. Wt: 150.14 g/mol
InChI Key: OZBRGXVUBRMPFG-UHFFFAOYSA-N
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Description

6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridazines .

Mechanism of Action

The mechanism of action of 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-6(11)5-4(3-8-10)2-7-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBRGXVUBRMPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=NN2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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